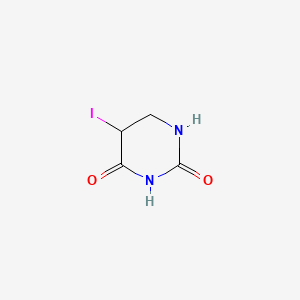

5-Iodo-5,6-dihydrouracil

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-iodo-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKCTZPSAOUUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976237 | |

| Record name | 5-Iodo-5,6-dihydropyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60763-80-6 | |

| Record name | 5-Iodo-5,6-dihydrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060763806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-5,6-dihydropyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5 Iodo 5,6 Dihydrouracil

Classical Synthetic Routes to 5-Iodo-5,6-dihydrouracil

Traditional methods for synthesizing this compound have primarily relied on two main strategies: the direct iodination of a pre-formed dihydrouracil (B119008) ring and the construction of the iodinated ring system from acyclic precursors.

Iodination Reactions of Dihydrouracil Scaffolds

The introduction of an iodine atom at the C-5 position of a uracil (B121893) or dihydrouracil scaffold is a common and direct approach. The most straightforward precursor for this synthesis is 5-iodouracil (B140508), which can then be reduced to form this compound. google.comsnmjournals.org The synthesis of 5-iodouracil itself is efficiently achieved through the treatment of uracil with a suitable iodinating agent, such as iodine monochloride (ICl), which can produce the desired product in yields exceeding 95%. researchgate.net

Alternatively, direct halogenation of uracil derivatives can lead to dihydrouracil intermediates. For instance, the reaction of N1-substituted uracils with halogens in aqueous solutions can form 5-halo-6-hydroxy-5,6-dihydrouracil intermediates. researchgate.netcdnsciencepub.com Specifically, treating uridine (B1682114), a related nucleoside, with iodine monochloride in aqueous dimethylformamide (DMF) predominantly yields 5-iodo-6-hydroxy-5,6-dihydrouridine. cdnsciencepub.com A similar reaction using iodine monochloride in methanol (B129727) has been shown to produce a 5-iodo-6-methoxy-5,6-dihydro derivative. cdnsciencepub.com These reactions suggest that the direct iodination of the dihydrouracil ring or the uracil ring followed by reduction are viable classical routes.

The process often involves an electrophilic addition of iodine to the C-5 position of the uracil ring, which may be followed by the addition of a nucleophile (like water or an alcohol) to the C-6 position, forming a stable dihydrouracil intermediate. cdnsciencepub.com

Table 1: Selected Iodination Conditions for Uracil Scaffolds

| Starting Material | Reagent(s) | Solvent | Product(s) | Yield | Reference |

| Uracil | Iodine Monochloride (ICl) | Organic Solvents | 5-Iodouracil | >95% | researchgate.net |

| Uridine | Iodine Monochloride (ICl) | Aqueous DMF | 5-Iodo-6-hydroxy-5,6-dihydrouridine | Major Product | cdnsciencepub.com |

| 6-Methyluracil | I₂ / NaNO₃ or H₂O₂ | Acidic Medium | 5-Iodo-6-methyluracil | - | osi.lv |

| 5-Iodouracil | - | - | This compound | - | snmjournals.org |

Ring Closure Strategies for this compound Formation

Building the heterocyclic ring from acyclic components is another foundational strategy. The Biginelli reaction, a well-established method for creating dihydropyrimidinones (DHPMs), serves as a key example of a ring-closure approach that can be adapted for this purpose. researchgate.netmdpi.com These DHPMs are direct precursors to the dihydrouracil scaffold. researchgate.netmdpi.com

One innovative method involves synthesizing dihydrouracils by cleaving the carbon-sulfur bond of Biginelli hybrids (specifically 5,6-dihydropyrimidin-4(3H)-ones) using reagents like 3-chloroperbenzoic acid under mild conditions. researchgate.netmdpi.comnih.gov This suggests a synthetic plan where an iodo-substituted β-ketoester or a related precursor could be used in a Biginelli condensation, followed by conversion to the final dihydrouracil product.

Modern Approaches and Methodological Advancements in this compound Synthesis

Contemporary synthetic chemistry emphasizes efficiency, selectivity, and sustainability. These principles are being applied to the synthesis of dihydrouracil derivatives, including the iodo-substituted variant.

Stereoselective Synthesis of this compound Enantiomers

The C-5 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. While the literature does not extensively detail direct stereoselective syntheses for this specific molecule, modern asymmetric synthesis techniques offer potential pathways. Enzymatic resolution is a powerful tool for separating enantiomers. For example, lipase-catalyzed kinetic resolution has been effectively used to separate the enantiomers of structurally related β-amino acids through selective hydrolysis of a corresponding racemic ester. researchgate.net This type of biocatalytic approach could potentially be adapted to resolve a racemic mixture of this compound or a suitable precursor.

Another strategy involves the use of chiral auxiliaries or catalysts in a ring-closure reaction to favor the formation of one enantiomer over the other. The challenge lies in developing conditions that provide high enantioselectivity for this particular heterocyclic system.

Green Chemistry Principles in Dihydrouracil Synthesis

The synthesis of the core dihydrouracil ring has seen significant advancements guided by the principles of green chemistry. One notable development is a one-pot, solvent-free synthesis of 5,6-dihydropyrimidin-4(3H)-ones, which are precursors to dihydrouracils. acs.org This method, which can be tuned by the addition of water, demonstrates high yields and excellent green chemistry metrics, such as a high EcoScale score and a favorable complete E-factor (cEF). acs.org

Furthermore, methods that avoid harsh reagents and conditions are being developed. The synthesis of dihydrouracils from Biginelli hybrids at room temperature, without the need for strong acids, bases, or metal catalysts, represents a significant step towards a more sustainable process. mdpi.comnih.gov These greener approaches to forming the dihydrouracil scaffold are directly applicable to the synthesis of this compound, promising more environmentally benign and efficient production routes. mdpi.comnih.gov

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound involves a variety of key starting materials and transient chemical species. Understanding these precursors and intermediates is crucial for optimizing synthetic routes.

During the course of these reactions, several intermediate compounds are formed. In halogenation reactions conducted in aqueous or alcohol-based media, 5-iodo-6-hydroxy-5,6-dihydrouracil and related alkoxy derivatives are common intermediates. cdnsciencepub.com In some cases, enzymatic reactions can lead to ring-opened intermediates like 2-iodo-3-ureidopropionate . nih.gov

Table 2: Key Precursors and Intermediates

| Compound Type | Name | Role in Synthesis | Reference |

|---|---|---|---|

| Precursor | Uracil | Starting material for iodination to 5-iodouracil. | researchgate.net |

| Precursor | Dihydrouracil | Scaffold for direct iodination. | acs.org |

| Precursor | 5-Iodouracil | Direct precursor for reduction to the target compound. | google.comsnmjournals.org |

| Precursor | Urea | Nitrogen source in ring-closure reactions. | google.comnih.gov |

| Precursor | 5,6-dihydropyrimidin-4(3H)-ones | Biginelli-type precursors to the dihydrouracil ring. | researchgate.netmdpi.com |

| Intermediate | 5-Iodo-6-hydroxy-5,6-dihydrouracil | Formed during iodination in aqueous media. | cdnsciencepub.com |

| Intermediate | 2-Iodo-3-ureidopropionate | Presumed intermediate in enzymatic ring hydrolysis. | nih.gov |

Chemical Transformations of Uracil Precursors

The generation of the this compound structure can be achieved through the electrophilic halogenation of uracil precursors, particularly uracil nucleosides. This transformation proceeds via the formation of a stable 5-halo-5,6-dihydro intermediate. The stability and formation of this intermediate are dependent on the reaction conditions and the substituents present on the uracil ring. cdnsciencepub.com

Research has shown that the reaction of uracil nucleoside derivatives with a halogenating agent in the presence of a nucleophilic solvent like water or an alcohol leads to the formation of a 5-halo-6-hydroxy (or 6-alkoxy)-5,6-dihydro intermediate. cdnsciencepub.com For instance, the treatment of uridine with iodine monochloride in aqueous dimethylformamide (DMF) resulted in 5-iodo-6-hydroxy-5,6-dihydrouridine as the major product. cdnsciencepub.com Similarly, the C-5 iodination of a protected 2'-deoxyuridine (B118206) derivative using iodine monochloride in methanol yielded a significant amount of the 5-iodo-6-methoxy-5,6-dihydro derivative. cdnsciencepub.com

These 5,6-dihydro intermediates are relatively stable. However, they can be converted to the corresponding 5-halouracil compound through subsequent steps like heating or acid-base catalysis, which facilitate dehydration or elimination of the C-6 substituent. cdnsciencepub.com The formation of these dihydrouracil species is a key step in the synthesis of 5-iodouracil and its analogues, where the dihydro compound is an isolable or transient intermediate. cdnsciencepub.com

| Uracil Precursor | Reagents | Solvent | Major Product | Reference |

|---|---|---|---|---|

| Uridine | Iodine monochloride (ICl) | Aqueous DMF | 5-Iodo-6-hydroxy-5,6-dihydrouridine | cdnsciencepub.com |

| 3',5'-protected-2'-fluoro-2'-deoxyuridine | Iodine monochloride (ICl) | Methanol | 5-Iodo-6-methoxy-5,6-dihydro derivative | cdnsciencepub.com |

Role of Substituted Pyrimidines in Synthetic Pathways

Substituted pyrimidines serve as versatile intermediates in the synthesis of complex pyrimidine (B1678525) derivatives, including those with a this compound moiety. scispace.comnih.gov These pathways allow for the introduction of various functional groups onto the pyrimidine ring prior to or after iodination. scispace.com

One notable pathway begins with orotic acid (uracil-6-carboxylic acid). Orotic acid can be converted to 2,4-dichloro-pyrimidine-6-carbonylchloride by treatment with phosphorus oxychloride and phosphorus pentachloride. This highly reactive intermediate undergoes Friedel-Crafts reactions with substituted benzenes to yield 2,4-dichloro-6-aroylpyrimidines. Subsequent reaction with sodium methoxide (B1231860) replaces the chloro groups with methoxy (B1213986) groups, forming 2,4-dimethoxy-6-aroylpyrimidines. The crucial iodination step at the C-5 position is then achieved using a combination of N-iodosuccinimide (NIS), trifluoroacetic acid (TFA), and trifluoroacetic anhydride (B1165640) (TFAA) under reflux conditions to produce 2,4-dimethoxy-5-iodo-6-aroylpyrimidines in good yields. scispace.com

Another synthetic approach utilizes 2-benzylthiopyrimidine as the starting material. Direct iodination of 2-benzylthiopyrimidine in the presence of a base yields 5-iodo-2-benzylthiopyrimidine. This intermediate can be further functionalized. For example, chlorination with phosphorus oxychloride (POCl₃) furnishes 4-chloro-5-iodo-2-benzylthiopyrimidine. The chloro group at the C-4 position is then susceptible to nucleophilic substitution, allowing for the introduction of various amino groups by reacting it with substituted amines or hydrazine (B178648) hydrate, leading to a range of 4-substituted-5-iodo-2-benzylthiopyrimidines. nih.govresearchgate.net

These multi-step syntheses highlight the strategic importance of substituted pyrimidines, which provide a framework for constructing highly functionalized iodo-pyrimidine derivatives. scispace.comnih.gov

| Starting Material | Key Intermediate(s) | Iodination Reagent/Method | Final Product Class | Reference |

|---|---|---|---|---|

| Orotic acid | 2,4-Dichloro-6-aroylpyrimidines; 2,4-Dimethoxy-6-aroylpyrimidines | NIS-TFA-TFAA | 2,4-Dimethoxy-5-iodo-6-aroylpyrimidines | scispace.com |

| 2-Benzylthiopyrimidine | 5-Iodo-2-benzylthiopyrimidine; 4-Chloro-5-iodo-2-benzylthiopyrimidine | Iodine/Base | 4-Amino-5-iodo-2-benzylthiopyrimidines | nih.govresearchgate.net |

Chemical Reactivity and Transformation Mechanisms of 5 Iodo 5,6 Dihydrouracil

Reactivity at the C-5 Iodo Moiety

The carbon-iodine bond at the fifth position of the dihydrouracil (B119008) ring is a focal point for various chemical transformations. The nature of this bond allows for reactions that can alter the substitution at this position or lead to its complete removal.

Nucleophilic Substitution Reactions Involving Iodine

The iodine atom at the C-5 position of 5-iodo-5,6-dihydrouracil makes the compound a valuable intermediate for introducing other functional groups through nucleophilic substitution. atomfair.com This reactivity is central to its application in the synthesis of modified nucleosides. atomfair.com For instance, the compound is utilized in palladium-catalyzed cross-coupling reactions to generate diverse pyrimidine (B1678525) derivatives. atomfair.com

Research has shown that the reaction of 5-halogenouracil derivatives with active methylene (B1212753) compounds under basic conditions can lead to regioselective C-C bond formation at the 5-position. mdpi.com This occurs via a nucleophilic attack on the 5-position, displacing the halogen. mdpi.com Specifically, the reaction of 5-bromouracils with various nucleophiles is known to proceed through 5,6-dihydro adducts as intermediates, highlighting a common mechanism for substitution at the C-5 position. mdpi.com

In an enzymatic context, the inactivation of dihydropyrimidine (B8664642) dehydrogenase by 5-iodouracil (B140508) proceeds through the formation of this compound. capes.gov.br This reactive intermediate can then covalently modify the enzyme, with studies identifying a cysteine residue as the point of nucleophilic attack on the C-6 position of the dihydrouracil ring, leading to the release of the iodide ion. capes.gov.br

Reductive Dehalogenation Pathways

Reductive dehalogenation, the removal of the iodine atom and its replacement with a hydrogen atom, is a significant reaction pathway for this compound. This process can occur both enzymatically and through chemical means.

In biological systems, the deiodination of 5-iodouracil is a multi-step process. snmjournals.org First, 5-iodouracil is enzymatically reduced by uracil (B121893) reductase to form this compound. snmjournals.org Subsequently, non-enzymatic loss of iodine occurs from this intermediate. snmjournals.orgsnmjournals.org Dihydropyrimidine dehydrogenase (DPDase) has been shown to catalyze the deiodination of this compound to produce both uracil and 5,6-dihydrouracil under anaerobic conditions. nih.gov

Chemical methods for dehalogenation have also been explored. For example, the reaction of 5-halo-5,6-dihydrouracils with aqueous sodium bisulfite solutions results in dehalogenation. acs.org Kinetic studies indicate that the rate-determining step is the attack of the sulfite (B76179) ion on the molecule. acs.org One proposed mechanism involves an SN2 displacement of the halogen by the sulfite ion at the C-5 position. acs.org

The table below summarizes key findings related to the reductive dehalogenation of this compound and related compounds.

| Reactant(s) | Conditions | Product(s) | Key Observation |

| 5-Iodouracil | Enzymatic reduction by uracil reductase | This compound | Intermediate formation before non-enzymatic deiodination. snmjournals.org |

| This compound | Dihydropyrimidine dehydrogenase (anaerobic) | Uracil, 5,6-Dihydrouracil | Enzymatic deiodination to both the oxidized and reduced pyrimidine ring. nih.gov |

| 5-Halo-5,6-dihydrouracils | Aqueous sodium bisulfite | Dehalogenated products | Dehalogenation occurs via attack of sulfite ion. acs.org |

Oxidative Processes and Stability Considerations

Oxidative processes can lead to the transformation of the dihydrouracil ring. For instance, the oxidative halogenation of 5-fluorouracil (B62378) can yield 5-bromo-5-fluoro- and 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracils. researchgate.net While not directly involving this compound, this demonstrates the susceptibility of the dihydrouracil ring system to oxidation, particularly at the 6-position.

Reactivity of the Dihydropyrimidine Ring System

The saturated nature of the dihydropyrimidine ring in this compound imparts reactivity distinct from its aromatic counterpart, uracil. This includes susceptibility to ring-opening reactions and potential for tautomeric shifts.

Ring Opening and Degradation Mechanisms

Enzymatic studies with soluble rat liver enzymes have shown that the dehalogenation of this compound is a two-step process. nih.govresearchgate.net The first, enzyme-dependent step involves the hydrolysis of the dihydrouracil ring, catalyzed by dihydropyrimidine amidohydrolase. nih.govresearchgate.net This hydrolysis is presumed to yield an open-chain intermediate, 2-iodo-3-ureidopropionate. nih.govresearchgate.net The second step is a non-enzymatic, pH-independent intramolecular cyclization of this intermediate. nih.govresearchgate.net This cyclization involves the nucleophilic attack of a ureido oxygen atom on the carbon bearing the iodine, resulting in the release of iodide and the formation of 2-amino-2-oxazoline-5-carboxylic acid as the final product from the ring's carbon skeleton. nih.govresearchgate.net

This ring-opening mechanism is not unique to the iodo-derivative, as dihydropyrimidine amidohydrolase also catalyzes the hydrolysis of 5,6-dihydrouracil and 5,6-dihydrothymine. nih.govresearchgate.net

The table below outlines the proposed steps in the ring opening and degradation of this compound.

| Step | Reactant | Catalyst/Conditions | Intermediate/Product | Mechanism |

| 1 | This compound | Dihydropyrimidine amidohydrolase | 2-Iodo-3-ureidopropionate (presumed) | Enzymatic hydrolysis of the dihydropyrimidine ring. nih.govresearchgate.net |

| 2 | 2-Iodo-3-ureidopropionate | Non-enzymatic, pH-independent | Iodide, 2-amino-2-oxazoline-5-carboxylic acid | Intramolecular cyclization via nucleophilic attack. nih.govresearchgate.net |

Tautomerism and Isomerization Phenomena

While the primary focus of reactivity studies on this compound has been on the C-I bond and ring stability, the potential for tautomerism exists within the dihydropyrimidine ring system. In general, pyrimidines substituted with hydroxyl groups, such as uracil, exist predominantly in their lactam (oxo) forms rather than the enol (hydroxy) forms. thieme-connect.de For this compound, the IUPAC name 5-iodo-1,3-diazinane-2,4-dione indicates the presence of two carbonyl groups, consistent with the dioxo tautomer. atomfair.com

Isomerization can also be a factor in the reactivity of related dihydrouracil derivatives. For instance, theoretical calculations on 5-halo-6-hydroxy-5,6-dihydrouracils suggest different spatial orientations of the substituents on the dihydrouracil ring, which can influence their stability and reactivity. researchgate.net While specific studies on the tautomerism and isomerization of this compound are not extensively detailed in the provided context, the general principles of pyrimidine chemistry suggest these phenomena could play a role in its transformation pathways.

Addition and Elimination Reactions

This compound is a key intermediate in various chemical transformations, particularly addition and elimination reactions that are fundamental to the synthesis of modified pyrimidine nucleosides. The reactivity of the 5,6-double bond in the parent uracil structure allows for the addition of halogens and other moieties, leading to the formation of 5,6-dihydrouracil derivatives.

Halogenation of uracil and its nucleosides often proceeds through a 5-halo-6-hydroxy-5,6-dihydro intermediate. For instance, the reaction of uridine (B1682114) with iodine monochloride in aqueous dimethylformamide (DMF) yields 5-iodo-6-hydroxy-5,6-dihydrouridine as the major product. cdnsciencepub.com Similarly, bromination of uracil analogs in the presence of water is proposed to form a 5-bromo-6-hydroxy-5,6-dihydro intermediate, which can then dehydrate to the corresponding 5-bromouracil (B15302). cdnsciencepub.com The stability of these dihydrouracil intermediates can vary; for example, 5-bromo-6-hydroxy-5,6-dihydrouracil dehydrates to 5-bromouracil in under 10 minutes at room temperature, while the corresponding uridine derivative shows only 10% dehydration under the same conditions over 24 hours. cdnsciencepub.com Heating or acid catalysis can accelerate the elimination of water to regenerate the aromatic pyrimidine ring. cdnsciencepub.com

A notable reaction involves the use of sodium azide (B81097) in conjunction with a halogenating agent. The C-5 halogenation of uracil nucleosides with agents like iodine monochloride or N-bromosuccinimide in the presence of sodium azide proceeds via a 5-halo-6-azido-5,6-dihydro intermediate. cdnsciencepub.com This intermediate subsequently undergoes elimination of hydrazoic acid (HN₃) to yield the 5-halogenated uracil nucleoside. cdnsciencepub.com The stability of these azido (B1232118) intermediates is influenced by the halogen at the C-5 position, with 5-chloro-6-azido-5,6-dihydro intermediates being more stable than their bromo and iodo counterparts. cdnsciencepub.com

In enzymatic contexts, this compound can undergo deiodination. Dihydropyrimidine dehydrogenase can catalyze the deiodination of this compound to either uracil or 5,6-dihydrouracil under different conditions. nih.gov Furthermore, the hydrolysis of the this compound ring can be catalyzed by dihydropyrimidine amidohydrolase, leading to the release of iodide ions. nih.gov This process involves the enzymatic hydrolysis of the dihydropyrimidine ring to form an intermediate, 2-iodo-3-ureidopropionate, which then undergoes non-enzymatic cyclization and iodide elimination. nih.gov

The reactivity of this compound is summarized in the following table:

| Reactant/Condition | Intermediate(s) | Product(s) |

| Heat or Acid | - | 5-Iodouracil |

| Sodium Azide/Halogenating Agent | 5-Halo-6-azido-5,6-dihydro intermediate | 5-Halouracil |

| Dihydropyrimidine Dehydrogenase | - | Uracil, 5,6-Dihydrouracil |

| Dihydropyrimidine Amidohydrolase | 2-Iodo-3-ureidopropionate | Iodide ion, 2-amino-2-oxazoline-5-carboxylic acid |

Derivatization Strategies for this compound

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives with potential biological applications.

Functionalization at Nitrogen Atoms (N-1, N-3)

The nitrogen atoms at positions 1 and 3 of the dihydrouracil ring are susceptible to substitution, allowing for the introduction of various functional groups. The pyrimidine ring system's nitrogen atoms have an electron-withdrawing effect, influencing the reactivity of the entire molecule. thieme-connect.de N-alkylation is a common strategy to modify the properties of uracil and its derivatives. thegoodscentscompany.com For instance, N-alkylated derivatives of 5-fluorouracil have been synthesized and studied. thegoodscentscompany.com While specific examples of N-1 and N-3 functionalization starting directly from this compound are not extensively detailed in the provided context, the general principles of pyrimidine chemistry suggest that these positions can be targeted. For example, in the synthesis of 6-substituted uracils, a benzyl (B1604629) group has been introduced at the N-1 position of 6-chlorouracil. researchgate.net

Modifications at Carbon Atoms (C-4, C-6)

The carbon atoms at positions 4 and 6 of the dihydrouracil ring can also be targets for derivatization, although modifications at C-5 and the nitrogen atoms are more common. The C4 and C6 positions are electron-deficient due to the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. thieme-connect.desemanticscholar.org The synthesis of C6-substituted 5,6-dihydrouracils has been achieved through Lewis acid-promoted cleavage of α-amino alcohols derived from barbituric acids. researchgate.net This method allows for the introduction of a variety of substituents at the C-6 position with high stereoselectivity. researchgate.net Additionally, methods for the synthesis of 6-substituted uracils often involve cyclization reactions to form the pyrimidine ring with the desired substituent already in place. researchgate.net

Introduction of Alkyl, Aryl, and Heterocyclic Moieties

The introduction of alkyl, aryl, and heterocyclic groups onto the dihydrouracil scaffold is a key strategy for creating new chemical entities. The iodine atom at the C-5 position of this compound makes it a valuable precursor for cross-coupling reactions. atomfair.com Palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings are widely used to form carbon-carbon bonds at the C-5 position of the uracil ring, and these methods can be applied to its dihydrouracil derivatives. atomfair.commdpi.com

For example, 5-aryl-1-[2-(phosphonomethoxy)ethyl]uracils have been prepared via Suzuki-Miyaura coupling of a 5-bromouracil derivative with various arylboronic acids. researchgate.net Similarly, the Stille reaction has been used to synthesize 5-trimethyltin-4′-thio-2′-deoxyuridine from a 5-iodo-4′-thio-2′-deoxyuridine precursor, which can then be further functionalized. snmjournals.org The introduction of heterocyclic moieties is also a common strategy. For instance, 4-substituted-5-iodo-2-benzylthiopyrimidines have been synthesized and further reacted with amines and hydrazines to introduce various heterocyclic groups. nih.gov

A summary of derivatization strategies is presented in the table below:

| Position | Type of Modification | Example Reaction/Reagent | Resulting Moiety |

| N-1, N-3 | Alkylation | Alkyl halides | N-Alkyl groups |

| C-4 | Nucleophilic Substitution | Amines, Hydrazines | Amino, Hydrazino groups |

| C-6 | Cyclization/Substitution | Lewis acid-promoted cleavage | Alkyl, Aryl groups |

| C-5 | Cross-Coupling | Suzuki (Arylboronic acids), Stille (Organostannanes) | Aryl, Alkyl groups |

Structural Elucidation and Theoretical Chemistry of 5 Iodo 5,6 Dihydrouracil

Advanced Spectroscopic Characterization

Spectroscopic methods provide a detailed view of the molecular structure and dynamics of 5-Iodo-5,6-dihydrouracil in various states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

High-resolution NMR spectroscopy is a powerful tool for elucidating the stereochemistry of this compound. The saturation of the C5-C6 bond introduces chirality to the molecule, leading to the potential for different stereoisomers.

Proton (¹H) NMR studies of related dihydrouracil (B119008) derivatives have shown that the protons at the C5 and C6 positions exhibit complex splitting patterns due to their diastereotopic nature. In the case of sulfonate adducts of UMP, where a similar saturation of the C5-C6 bond occurs, the protons at C5 and C6 form an ABX spin system. acs.org The nonequivalent protons at C5 are coupled to each other and to the proton at C6, resulting in distinct doublet of doublets signals for each diastereomer. acs.org This allows for the differentiation and characterization of the individual stereoisomers in solution.

Carbon-¹³ (¹³C) NMR spectroscopy provides further insight into the carbon framework of the molecule. Theoretical studies on related compounds like 5,6-dihydrouracil have been used to predict ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. thegoodscentscompany.com

The application of advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable in definitively assigning the relative stereochemistry of the substituents on the dihydropyrimidine (B8664642) ring. These methods can establish through-bond and through-space correlations between protons, providing crucial information about the conformation of the six-membered ring.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and for studying its fragmentation pathways, which can provide structural information. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly effective technique for the analysis of this and related compounds in complex mixtures. nih.govwindows.net

In LC-MS/MS analysis, this compound would first be ionized, typically using electrospray ionization (ESI). The resulting molecular ion is then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation patterns are predictable based on the structure of the molecule. Common fragmentation pathways for pyrimidine (B1678525) derivatives include the loss of small neutral molecules like water, ammonia, and isocyanic acid. For this compound, the loss of the iodine atom would be a prominent fragmentation pathway.

The development of quantitative LC-MS/MS methods allows for the sensitive detection of 5,6-dihydrouracil and its analogs in biological samples. nih.govnih.gov These methods typically involve the use of stable isotope-labeled internal standards to ensure accuracy and precision. eurisotop.com

Table 1: Example of MS/MS transitions for related compounds

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Uracil (B121893) (U) | 113.0 | 70.0 |

| 5,6-Dihydrouracil (UH₂) | 115.0 | 72.0 |

| 5-Fluorouracil (B62378) (5-FU) | 131.0 | 88.0 |

| 5-Fluoro-5,6-dihydrouracil (5-FUH₂) | 133.0 | 90.0 |

This table is illustrative and based on data for analogous compounds. The exact m/z values for this compound would need to be determined experimentally.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key vibrational modes would include:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹.

C=O stretching: Strong absorptions are expected around 1650-1750 cm⁻¹ for the two carbonyl groups.

C-N stretching: Found in the 1200-1400 cm⁻¹ region.

C-I stretching: This vibration would appear at lower frequencies, typically below 600 cm⁻¹.

Theoretical calculations, such as those based on density functional theory (DFT), are often used to predict the vibrational frequencies and intensities of molecules. psu.edunih.gov These calculations can aid in the assignment of the experimental spectra and provide a more detailed understanding of the nature of the vibrational modes. For the related molecule 5,6-dihydrouracil, theoretical studies have shown considerable puckering of the C5–C6–N1 part of the ring. psu.edu The vibrational spectra of this compound would be expected to show similar characteristics, with modifications due to the presence of the iodine atom.

Table 2: Predicted Vibrational Frequencies for 5,6-Dihydrouracil (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3450 |

| C=O stretch (asymmetric) | 1750 |

| C=O stretch (symmetric) | 1700 |

| C-N stretch | 1350 |

| Ring deformation | 800 |

This table is based on theoretical calculations for 5,6-dihydrouracil and serves as an example. Experimental and calculated values for this compound would be required for a precise analysis.

X-ray Crystallography and Solid-State Structure

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

Determination of Molecular Conformation and Bond Parameters

A crystal structure of this compound would precisely determine the bond lengths, bond angles, and torsion angles within the molecule. This would reveal the conformation of the dihydropyrimidine ring, which is expected to be non-planar due to the sp³ hybridization of the C5 and C6 atoms. The ring would likely adopt a half-chair or envelope conformation, similar to what has been observed for other dihydropyrimidine derivatives. researchgate.net The position of the iodine atom, whether axial or equatorial, would also be definitively established.

Supramolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant force, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygens acting as acceptors. These interactions would likely lead to the formation of extended one-, two-, or three-dimensional networks.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Iodouracil (B140508) |

| Uracil |

| 5,6-Dihydrouracil |

| Uridine (B1682114) 5'-monophosphate (UMP) |

| 5-Fluorouracil |

| 5-Fluoro-5,6-dihydrouracil |

| Sodium 5,6-dihydrouracil-6-sulfonate |

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for any chemical compound, as different polymorphs can exhibit distinct physical and chemical properties. In the context of this compound, specific, dedicated studies on its polymorphic behavior are not extensively documented in publicly available literature. However, the structural features of the dihydrouracil ring system provide a strong basis for the potential existence of polymorphism.

The dihydrouracil molecule contains two hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the C=O groups). This arrangement allows for the formation of various intermolecular hydrogen-bonding motifs. Surveys of crystal structures containing the dihydrouracil core reveal several main types of hydrogen bond patterns that dictate the crystal packing. The introduction of a bulky iodine atom at the C5 position adds further steric and electronic factors that can influence which packing arrangements are most stable.

Computational chemistry offers powerful tools for predicting and analyzing polymorphism. By calculating the lattice energies of different hypothetical crystal packings, researchers can predict the most thermodynamically stable polymorphs and rank others in terms of their relative stability. While specific data for this compound is scarce, analysis of related structures, such as 5-fluoro-6-hydroxy-5,6-dihydrouracil, has been performed to determine preferred conformations and spatial structures, which are precursors to understanding crystal packing. researchgate.net

Biochemical Interactions and Molecular Mechanisms of 5 Iodo 5,6 Dihydrouracil in Vitro Focus

Interaction with Enzymes Involved in Pyrimidine (B1678525) Metabolism (Excluding Clinical Efficacy)

Substrate or Inhibitor Activity in Purified Enzyme Systems

5-Iodo-5,6-dihydrouracil (I-H₂Ura) is a key intermediate in the metabolic pathway of the radiosensitizing agent 5-iodouracil (B140508). Its interactions with enzymes of the pyrimidine catabolic pathway have been a subject of significant research.

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): 5-Iodouracil itself serves as a substrate for bovine liver dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in pyrimidine catabolism. nih.govresearchgate.net The enzymatic reduction of 5-iodouracil by DPD generates this compound. nih.govresearchgate.net This product, however, is not merely a downstream metabolite but a potent inactivator of DPD. nih.gov The inactivation is mechanism-based, suggesting that this compound is a reactive species generated at the enzyme's active site. nih.govresearchgate.net Interestingly, the presence of dithiothreitol (B142953) or an excess of 5-iodouracil can protect the enzyme from this inactivation, indicating that the reactive this compound is released from the enzyme before it covalently modifies it. nih.gov

Dihydropyrimidine Amidohydrolase (Dihydropyrimidinase): Once formed, this compound acts as a substrate for dihydropyrimidine amidohydrolase (EC 3.5.2.2). nih.gov This enzyme, isolated from soluble rat liver preparations, catalyzes the hydrolysis of the this compound ring. nih.gov The enzyme preparations that hydrolyze this compound are also capable of acting on other dihydropyrimidines, including 5-bromo-5,6-dihydrouracil, and the natural substrates 5,6-dihydrouracil and 5,6-dihydrothymine. nih.gov

Uracil (B121893) Reductase: The enzymatic reduction of iodouracil (B1258811) to this compound is also attributed to uracil reductase. snmjournals.org This step is a prerequisite for the subsequent nonenzymatic loss of iodine. snmjournals.org

Summary of Enzyme Interactions:

| Enzyme | Role of this compound | Organism/Tissue Source (for purified systems) |

| Dihydropyrimidine Dehydrogenase (DPD) | Inactivator (generated from 5-iodouracil) | Bovine Liver nih.gov |

| Dihydropyrimidine Amidohydrolase | Substrate | Rat Liver nih.gov |

| Uracil Reductase | Product of iodouracil reduction | General (mentioned in context of catabolism) snmjournals.org |

Kinetic and Mechanistic Studies of Enzymatic Transformations

The enzymatic processing of this compound is a critical step in the dehalogenation of 5-iodouracil. nih.gov The process initiated by dihydropyrimidine amidohydrolase is a two-step event. nih.gov

The first step is the enzyme-catalyzed hydrolysis of the this compound ring. nih.gov This reaction is presumed to yield an unstable intermediate, 2-iodo-3-ureidopropionate. nih.gov This enzymatic step is dependent on dihydropyrimidine amidohydrolase. nih.gov

The second step is a non-enzymatic and pH-independent intramolecular cyclization of the 2-iodo-3-ureidopropionate intermediate. nih.gov This involves a nucleophilic attack by the ureido oxygen atom on the carbon at the second position (C2), leading to the displacement of the iodide ion. nih.gov The final products of this reaction are the iodide ion and 2-amino-2-oxazoline-5-carboxylic acid. nih.gov Ultraviolet absorbance measurements have confirmed this two-step dehalogenation process. nih.gov

Regarding its role as an inactivator of DPD, studies with racemic this compound showed that 2.1 moles of the compound were required to inactivate one mole of active enzyme sites. nih.gov However, when a non-enzymatically generated enantiomer of this compound was used, the stoichiometry for inactivation was found to be 1:1. nih.gov This suggests a specific interaction of one enantiomer with the enzyme's active site. The partition coefficient for the inactivation of DPD by [6-³H]5-iodouracil, which proceeds through the formation of this compound, was determined to be 4.5. nih.gov This indicates that for every 4.5 molecules of 5-iodouracil that are reduced, one molecule of the resulting this compound covalently binds to and inactivates the enzyme. nih.gov

Molecular Docking and Enzyme-Ligand Binding Analysis (In Vitro Models)

Molecular modeling and crystal structure analyses have provided insights into the binding of this compound's precursor, 5-iodouracil, to dihydropyrimidine dehydrogenase (DPD). researchgate.net Stereo views of the active sites of the four polypeptide chains of DPD in a complex with NADPH and 5-iodouracil reveal the binding of the ligand. researchgate.net In these models, the carbon atoms of this compound and a covalently modified cysteine residue (Cys671) are visualized. researchgate.netresearchgate.net This covalent modification of Cys671 to S-(hexahydro-2,4-dioxo-5-pyrimidinyl)cysteinyl residue is the result of the alkylating action of this compound generated in situ. nih.govresearchgate.net This confirms that the inhibitory effect of 5-iodouracil is mechanism-based and relies on the alkylation of an amino acid essential for catalysis. researchgate.net

The development of achiral phenyl dihydrouracil (B119008) (PDHU) derivatives as ligands for the E3 ubiquitin ligase cereblon (CRBN) has also involved structural modeling to understand the molecular interactions between these dihydrouracil-based ligands and the protein. nih.gov While not directly involving this compound, these studies highlight the utility of computational methods in understanding how dihydrouracil scaffolds interact with protein binding sites. nih.gov

Interaction with Nucleic Acids (DNA and RNA) In Vitro

Binding Studies with Model DNA/RNA Sequences

While direct binding studies of this compound with model DNA or RNA sequences are not extensively detailed in the provided context, the accumulation of dihydropyrimidines, in general, has been shown to induce the formation of DNA-protein crosslinks (DPCs). oup.comnih.gov Studies using Xenopus egg extracts to replicate DNA in vitro have shown that dihydropyrimidines can directly interfere with the replication of both plasmid and chromosomal DNA. oup.comnih.gov This suggests that the presence of dihydrouracil structures within a cellular environment can lead to interactions with the DNA replication machinery.

Furthermore, the precursor, 5-iodouracil, can be incorporated into RNA and DNA and subsequently photocrosslinked to associated proteins. nih.gov This technique uses long-wavelength ultraviolet radiation to specifically excite the iodouracil chromophore, leading to high-yield and regiospecific crosslinking. nih.gov While this involves the uracil form, it points to the potential for halogenated pyrimidines to be located within nucleic acid structures and interact with their binding partners.

Effects on Nucleic Acid Structure and Stability in Solution

The introduction of modified bases into nucleic acids can affect their structure and stability. Dihydrouridine, a related compound where the C5-C6 double bond of uridine (B1682114) is reduced, is known to destabilize the RNA structure. nih.gov This is because it favors a C2'-endo ribose pucker, which is more characteristic of B-form DNA, and its nonaromatic base ring limits stabilizing base stacking interactions. nih.gov Given that this compound also possesses a saturated C5-C6 bond, it is plausible that its incorporation into a nucleic acid strand could have a similar destabilizing effect on the helical structure. However, specific studies on the thermodynamic stability of DNA or RNA containing this compound are not detailed in the provided search results.

Incorporation into DNA/RNA Analogs (Mechanistic Studies, not Clinical)

The direct incorporation of this compound into DNA or RNA is not a primary mechanism studied. Instead, research focuses on its precursor, 5-Iodo-2'-deoxyuridine (IdUrd), a thymidine (B127349) analog, which can be incorporated into newly synthesized DNA. snmjournals.org Halogenated thymidine analogs like IdUrd are valuable as cell proliferation markers in in vitro studies precisely because they are readily incorporated into DNA. snmjournals.orgmedicaljournalssweden.se The process begins with the phosphorylation of IdUrd by nucleoside kinases, making it a substrate for DNA synthesis. snmjournals.org

However, the non-aromatic, non-planar structure of the dihydrouracil ring, as seen in the parent compound 5,6-dihydrouracil (DHU), is known to disrupt the base-stacking interactions necessary for efficient polymerase-mediated incorporation into a nucleic acid chain. researchgate.net Studies with ribozyme polymerases have shown that the incorporation of 5,6-dihydrouracil triphosphate is inefficient, and its presence reduces subsequent extension of the nucleic acid strand. researchgate.net This suggests that this compound, once formed, is unlikely to be a substrate for DNA or RNA polymerases. Its significance lies in its position as a catabolite of 5-iodouracil, rather than as a building block for nucleic acid analogs. snmjournals.orgresearchgate.net

Cellular Uptake and Metabolism in Isolated Cell Lines (Mechanistic, Non-Clinical)

The presence of this compound within a cell is the result of the uptake and subsequent metabolism of its precursors, such as 5-iodouracil or 5-Iodo-2'-deoxyuridine (IdUrd).

Passive Diffusion and Transporter-Mediated Uptake Mechanisms

Cellular uptake of nucleosides and their analogs is generally mediated by specific membrane transport proteins, a process known as facilitated diffusion, although passive diffusion can also contribute. nih.govfrontiersin.orguliege.be For thymidine analogs like IdUrd, uptake into cells is handled by nucleoside transporters. snmjournals.orgaacrjournals.org The efficiency of this transport can be influenced by modifications to the nucleoside structure; for example, a 3'-substitution with fluorine can lower the transport activity. snmjournals.org

Once inside the cell, precursors like IdUrd are metabolized. snmjournals.org this compound itself is an intracellular metabolite, formed from the enzymatic reduction of 5-iodouracil. snmjournals.orgresearchgate.net Therefore, its intracellular concentration is dependent not on its direct transport across the cell membrane, but on the uptake of its parent compounds and the subsequent enzymatic conversion rates.

Intracellular Metabolic Pathways and Metabolite Identification (Excluding Efficacy/Toxicity)

The intracellular metabolism of this compound is a critical step in the catabolism and dehalogenation of 5-iodouracil. nih.gov This pathway involves a series of enzymatic and non-enzymatic steps.

First, 5-iodouracil is reduced by the NADPH-dependent enzyme dihydropyrimidine dehydrogenase (DPD), also known as uracil reductase, to form this compound. snmjournals.orgresearchgate.net This compound is the actual inhibitory species in the mechanism-based inactivation of DPD by 5-iodouracil. researchgate.net

Following its formation, this compound undergoes a two-step dehalogenation process. nih.gov

Enzymatic Hydrolysis : The first step is catalyzed by the enzyme dihydropyrimidine amidohydrolase, which hydrolyzes the dihydropyrimidine ring of this compound. nih.gov This enzymatic ring opening is presumed to yield the unstable intermediate, 2-iodo-3-ureidopropionate. nih.gov

Non-enzymatic Cyclization and Deiodination : The second step involves a spontaneous, pH-independent intramolecular cyclization of 2-iodo-3-ureidopropionate. nih.gov This occurs via nucleophilic attack of a ureido oxygen atom on the carbon bearing the iodine atom, resulting in the release of an iodide ion and the formation of the final product, 2-amino-2-oxazoline-5-carboxylic acid. nih.gov

This metabolic sequence represents a key pathway for the degradation and detoxification of iodinated pyrimidines. nih.govthegoodscentscompany.com

Table 1: Intracellular Metabolic Pathway of 5-Iodouracil

| Precursor/Metabolite | Enzyme | Resulting Product(s) | Citation(s) |

| 5-Iodouracil | Dihydropyrimidine Dehydrogenase (DPD) | This compound | snmjournals.org, researchgate.net |

| This compound | Dihydropyrimidine Amidohydrolase | 2-Iodo-3-ureidopropionate (presumed intermediate) | nih.gov |

| 2-Iodo-3-ureidopropionate | Non-enzymatic cyclization | 2-amino-2-oxazoline-5-carboxylic acid + Iodide (I⁻) | nih.gov |

Influence on Cellular Pyrimidine Pools (Biochemical Pathways)

The introduction and metabolism of halogenated pyrimidines like 5-iodouracil can influence the delicate balance of the endogenous cellular pyrimidine pools. The catabolic pathway initiated by dihydropyrimidine dehydrogenase (DPD) degrades not only fluoropyrimidines and iodopyrimidines but also the natural pyrimidines, uracil and thymine. nih.govresearchgate.net

The enzymatic conversion of 5-iodouracil to this compound consumes the enzyme DPD, which is also responsible for degrading endogenous uracil to 5,6-dihydrouracil. nih.govresearchgate.net This competition for the same catabolic enzyme can perturb the normal pyrimidine degradation pathway, potentially altering the intracellular concentrations of uracil and its metabolites.

Analytical Methodologies for 5 Iodo 5,6 Dihydrouracil Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analytical characterization of 5-Iodo-5,6-dihydrouracil and its analogs. The versatility of chromatographic methods allows for high-resolution separation from complex matrices and precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of dihydropyrimidines, including this compound. thegoodscentscompany.comnih.gov The development of robust HPLC methods is crucial for monitoring enzymatic reactions, assessing purity, and performing quantitative analysis in biological samples. oup.comnih.gov

Methods for analyzing related compounds often utilize reversed-phase chromatography with C18 columns. oup.comwindows.net For instance, the decomposition of 5,6-dihydrouracil (DHU) has been monitored by HPLC using a Waters Alliance system connected to a C18 reversed-phase Symmetry column. oup.com Mobile phases typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.comwindows.net A study on the simultaneous analysis of uracil (B121893), 5,6-dihydrouracil, and other analogs in human plasma employed a Kinetex PS C18 column, which has a positively charged surface-modified C18 phase, demonstrating its unique selectivity for these very polar compounds. windows.netphenomenex.com

Detection is commonly achieved using UV spectrophotometry or mass spectrometry (MS). nih.govnih.gov UV detection is suitable for monitoring reactions, as seen in a study where the hydrolysis of this compound was followed by measuring changes in UV absorbance at 225 nm. nih.gov For higher sensitivity and specificity, especially in complex biological matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govcaymanchem.com LC-MS/MS methods have been developed for the quantification of 5,6-dihydrouracil and its fluorinated analogs in plasma, offering low detection limits and high precision. windows.netcaymanchem.com

Below is a table summarizing typical HPLC conditions used for the analysis of 5,6-dihydrouracil and related compounds, which can be adapted for this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | Waters Symmetry C18 (4.6 x 150 mm, 5 µm) oup.com | Kinetex PS C18 windows.netphenomenex.com |

| Mobile Phase | Isocratic elution with a specific buffer system oup.com | Gradient of 0.1% formic acid in water and acetonitrile windows.net |

| Flow Rate | Not specified | 0.4 mL/min windows.net |

| Detection | UV Detector oup.com | Tandem Mass Spectrometry (MS/MS) windows.net |

| Application | Monitoring enzymatic decomposition of 5,6-dihydrouracil oup.com | Quantitative analysis in human serum windows.net |

| Analytes | 5,6-Dihydrouracil oup.com | Uracil, 5,6-Dihydrouracil, 5-Fluorouracil (B62378) windows.net |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for the quantitative analysis of pyrimidine (B1678525) derivatives. Although less common than HPLC for such polar compounds, GC-MS methods have been successfully developed for fluorinated analogs like 5-fluorouracil and 5,6-dihydro-5-fluorouracil in plasma. nih.gov

Due to the low volatility and polar nature of compounds like this compound, derivatization is a mandatory step before GC analysis. A published method for the analysis of 5,6-dihydro-5-fluorouracil involved pentylation of the analytes after extraction from plasma. nih.gov This process increases the volatility and thermal stability of the compounds, making them amenable to GC separation. The use of an internal standard, such as 5-bromouracil (B15302), is essential for accurate quantification. nih.gov Electron impact (EI) ionization is often used for simultaneous determination, while chemical ionization (CI) can provide enhanced sensitivity for lower concentrations. nih.gov The applicability of these GC-MS techniques has been demonstrated in analyzing plasma samples from patients, showcasing its potential for research involving this compound. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The structure of this compound contains chiral centers at the C5 and C6 positions, meaning it can exist as different stereoisomers. Supercritical Fluid Chromatography (SFC) has emerged as a highly promising technique for the separation of enantiomers, outperforming HPLC in terms of speed and efficiency in many cases. afmps.bechromatographyonline.com SFC primarily uses supercritical carbon dioxide (scCO₂) as the main mobile phase, which possesses low viscosity and high diffusivity, enabling faster separations. afmps.benih.gov

For the analysis of polar and chiral pharmaceuticals, polar organic modifiers like methanol are added to the scCO₂. afmps.be The key to chiral separation in SFC lies in the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs are widely used and have proven effective for a broad range of compounds. chromatographyonline.com To optimize separation, additives such as acids and bases can be incorporated into the mobile phase to improve peak shape and enantioselectivity. afmps.be For instance, the combined use of an acidic additive like trifluoroacetic acid (TFA) and a basic additive like isopropylamine (B41738) can generate different enantioselectivity compared to using the additives separately. afmps.be Given the importance of stereoselective metabolism and activity of chiral drugs, SFC provides a crucial analytical strategy for the stereoselective analysis of compounds like this compound and their metabolites. chromatographyonline.com

Electrophoretic Methods

Electrophoretic methods offer an alternative to chromatography, providing high separation efficiency based on the differential migration of charged species in an electric field.

Capillary Electrophoresis (CE) for Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the purity assessment of small molecules, including pyrimidine derivatives. googleapis.com Its high efficiency, short analysis times, and minimal sample and solvent consumption make it an attractive method. In CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution. The technique can be used to separate closely related impurities from the main compound. Patent literature suggests the use of capillary gel electrophoresis for assessing the purity of related oligonucleotide compounds, highlighting the resolving power of electrophoretic techniques. googleapis.com For a compound like this compound, CE could be employed to verify its purity by detecting any potential starting materials, by-products, or degradation products, ensuring the quality of the compound used in further research.

Advanced Spectroscopic Quantitation

Spectroscopic methods are indispensable for both the quantitation and structural elucidation of this compound.

Ultraviolet (UV) spectrophotometry provides a straightforward method for quantitative analysis and for monitoring chemical or enzymatic reactions. The dehalogenation of this compound has been studied by monitoring the change in ultraviolet absorbance. nih.gov Specifically, the enzymatic hydrolysis of the this compound ring system was observed through UV absorbance measurements at 225 nm, where both the parent compound and the resulting iodide ion absorb. nih.gov This approach allowed for the characterization of the two-step dehalogenation process.

Nuclear Magnetic Resonance (NMR) spectroscopy, while primarily a tool for structural elucidation, can also be used for quantitative purposes (qNMR). Advanced NMR techniques, potentially involving isotopes like ¹³C, ¹⁵N, and ¹⁹F, can provide detailed insights into the molecular structure and conformational dynamics of pyrimidine derivatives. nih.gov For this compound, ¹H and ¹³C NMR would be fundamental for confirming its structure. Furthermore, the use of fluorinated analogs and ¹⁹F NMR demonstrates the power of using specific nuclei to probe molecular environments and conformational changes, a principle that could be extended to the study of iodinated compounds. nih.gov

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a valuable tool for quantifying the concentration of this compound in solutions. This technique operates on the principle that molecules absorb light at specific wavelengths. For this compound, absorbance measurements are typically conducted at a wavelength of 225 nm. researchgate.netnih.gov It is important to note that at this wavelength, both this compound and the iodide ion exhibit absorbance, which must be considered when analyzing reaction mixtures where iodide is a product. researchgate.netnih.gov

In a study investigating the enzymatic dehalogenation of this compound, UV-Vis spectrophotometry was used to monitor the reaction progress. researchgate.netnih.gov The decrease in absorbance at 225 nm corresponds to the consumption of the parent compound, allowing for the determination of its concentration over time. This method is particularly useful for kinetic studies of enzymes that metabolize this compound. nih.gov

Nuclear Magnetic Resonance (NMR) for Purity and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for elucidating the structure and determining the purity of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR spectra of dihydrouracil (B119008) derivatives show characteristic signals for the protons in the ring system. nih.govhmdb.ca For instance, the protons at the C5 and C6 positions of the dihydrouracil ring have distinct chemical shifts that can be used for structural confirmation. nih.govhmdb.ca In the case of this compound, the presence of the iodine atom at the C5 position significantly influences the chemical shifts of neighboring protons, providing a unique spectral fingerprint.

NMR is also instrumental in monitoring the progress of chemical reactions involving this compound. For example, in the synthesis of 5-halogenated uracil nucleosides, NMR was used to confirm the formation of a 5-iodo-6-hydroxy-5,6-dihydrouridine intermediate. cdnsciencepub.com The disappearance of reactant signals and the appearance of product signals in the NMR spectrum allow for real-time tracking of the reaction, ensuring its completion and the purity of the final product. Theoretical calculations of NMR chemical shifts can also be employed to support the structural assignment of related dihydrouracil compounds. researchgate.net

| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |

|---|---|---|---|---|

| 6-(4'-Fluorophenyl)-dihydropyrimidine-2,4(1H,3H)-dione | DMSO-d₆ | ¹H | 10.20 | s, 1H, NH |

| ¹H | 8.01 | s, 1H, NH | ||

| ¹H | 7.43–7.15 | m, 4H, Ar | ||

| ¹H | 4.73–4.66 | m, 1H, CH | ||

| ¹H | 2.95–2.57 | m, 2H, CH₂ | ||

| ¹³C | 169.7, 164.0, 159.2, 153.8, 137.3, 128.3, 128.2, 115.6, 115.2, 49.7, 38.4 | |||

| 6-(4'-Benzyloxyphenyl)-dihydropyrimidine-2,4(1H,3H)-dione | DMSO-d₆ | ¹H | 10.16 | s, 1H, NH |

| ¹H | 7.95 | s, 1H, NH | ||

| ¹H | 7.46–7.22 | m, 7H, Ar | ||

| ¹H | 7.01 | d, J = 8.6 Hz, 2H, Ar | ||

| ¹H | 5.10 | s, 2H, OCH₂ | ||

| ¹H | 4.61 | m, 1H, CH | ||

| ¹H | 2.83–2.54 | m, 2H, CH₂ | ||

| ¹³C | 169.9, 157.9, 153.8, 137.1, 133.3, 128.5, 127.8, 127.6, 127.4, 114.9, 69.4, 49.8, 38.5 |

Data sourced from reference nih.gov

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine two or more methods, are indispensable for analyzing this compound in complex matrices, such as those encountered in biochemical studies.

LC-MS/MS for Metabolite Profiling in Biochemical Studies (In Vitro)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the detection and quantification of metabolites in biological samples. nih.govnih.gov This method first separates compounds in a mixture using liquid chromatography, and then uses tandem mass spectrometry to identify and quantify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govnih.gov

In the context of in vitro biochemical studies, LC-MS/MS can be used to profile the metabolites of this compound. For instance, studies on the enzymatic degradation of related pyrimidines, such as uracil and 5-fluorouracil, utilize LC-MS/MS to measure the parent compound and its metabolites, like 5,6-dihydrouracil. nih.govoup.comoup.com A similar approach could be applied to track the metabolic fate of this compound in cellular or enzymatic assays. The high sensitivity of LC-MS/MS allows for the detection of low-concentration metabolites, providing a comprehensive understanding of the metabolic pathways. oup.com

The LC-MS/MS method typically involves a sample preparation step, such as liquid-liquid extraction, followed by chromatographic separation on a suitable column (e.g., a C18 column). nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for the target analytes. oup.comoup.com

Table 2: Exemplary LC-MS/MS Parameters for Uracil and Dihydrouracil Analysis Note: These parameters for related compounds illustrate a typical setup that could be adapted for this compound analysis.

| Parameter | Setting |

|---|---|

| Liquid Chromatography | |

| Column | Acquity UPLC BEH HSS T3 (150 x 2.1 mm, 1.8 µm) oup.comoup.com |

| Mobile Phase | Gradient of 0.5% formic acid in water and 0.5% formic acid in acetonitrile oup.comoup.com |

| Flow Rate | 0.3 mL/min oup.comoup.com |

| Column Temperature | 30°C oup.com |

| Tandem Mass Spectrometry | |

| Ionization Mode | Positive Ion Mode oup.comoup.com |

| Capillary Voltage | 2.5 kV oup.comoup.com |

| Source Temperature | 150°C oup.comoup.com |

| Desolvation Temperature | 600°C oup.comoup.com |

| Desolvation Gas Flow | 800 L/h oup.comoup.com |

| MRM Transitions | |

| Uracil | m/z 112.93 > 69.96 oup.comoup.com |

| Dihydrouracil | m/z 114.98 > 72.91 oup.comoup.com |

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that can be used for the analysis of this compound, particularly after conversion to a more volatile derivative. Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. jst.go.jp

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. Common derivatization agents for compounds like uracil include silylating agents (e.g., bis(trimethylsilyl)trifluoroacetamide) or benzylating agents (e.g., 3,5-bis(trifluoromethyl)benzyl bromide). jst.go.jpnih.gov The resulting volatile derivatives can then be separated by gas chromatography and detected by mass spectrometry.

This method has been successfully applied to the analysis of uracil and its derivatives in various biological samples. nih.govnih.gov For instance, a sensitive GC-MS method was developed for the detection of uracil in DNA, where uracil was derivatized before analysis. nih.gov While specific protocols for this compound are not detailed in the available literature, the principles of derivatization followed by GC-MS analysis of related uracil compounds are well-established and could be adapted for this purpose. jst.go.jpd-nb.info The choice of derivatizing agent and the optimization of the GC-MS conditions would be crucial for developing a robust analytical method for volatile derivatives of this compound.

Applications of 5 Iodo 5,6 Dihydrouracil As a Research Tool and Chemical Intermediate

Precursor for Radiolabeled Compounds (e.g., Iodine-125, Iodine-131) for Research Probes

The iodine atom on the 5-Iodo-5,6-dihydrouracil scaffold makes it a valuable precursor for creating radiolabeled compounds for research purposes. atomfair.com While the compound itself is often generated as a transient metabolite, related structures are synthesized with radioactive iodine isotopes for use as research probes. snmjournals.org

Radiolabeling with isotopes like Iodine-125 (¹²⁵I) is often achieved through a destannylation reaction on a suitable precursor. snmjournals.org For instance, the synthesis of ¹²⁵I-labeled 5-iodo-4´-thio-2´-deoxyuridine ([¹²⁵I]ITdU), a related nucleoside analog, involves the preparation of a 5-trimethylstannyl-4´-thio-2´-deoxyuridine intermediate. snmjournals.org This precursor is then reacted with a source of radioactive iodine, such as carrier-free sodium ¹²⁵I-iodide, to produce the final radiolabeled compound with high radiochemical purity. snmjournals.org

A typical synthesis pathway involves:

Refluxing the parent nucleoside (e.g., 4´-thio-2´-deoxyuridine) with bis(trimethyltin) and a palladium catalyst to create the trimethylstannyl precursor. snmjournals.org

Purifying the stannylated intermediate. snmjournals.org

Reacting the intermediate with Na¹²⁵I in the presence of an oxidizing agent to facilitate the iododestannylation, yielding the desired radiolabeled product. snmjournals.org

This method allows for the production of high-specific-activity probes suitable for sensitive biochemical assays. snmjournals.org

Table 1: Example Synthesis of a Radiolabeled Analog ([¹²⁵I]ITdU)

| Step | Reactants | Conditions | Product | Yield/Purity |

|---|---|---|---|---|

| Stannylation | 5-Iodo-4´-thio-2´-deoxyuridine (ITdU), bis(trimethyltin), bis(triphenylphosphine)palladium(II)dichloride | Reflux in 1,4-dioxane | 5-trimethyltin-4´-thio-2´-deoxyuridine | 65% |

| Radiolabeling | (CH₃)₃Sn-TdU, Na¹²⁵I, Chloramine-T | Aqueous/Chloroform | ¹²⁵I-5-Iodo-4´-thio-2´-deoxyuridine | 22% yield, ~100% radiochemical purity |

Data sourced from a study on potential iodinated proliferation markers. snmjournals.org

Radiolabeled analogs are crucial tools for in vitro studies, including binding assays and metabolic investigations. For example, [¹²⁵I]ITdU has been used to assess cellular uptake and metabolism in biochemical research. snmjournals.org In studies using thymidine (B127349) kinase-expressing cells, [¹²⁵I]ITdU was shown to be effectively phosphorylated by cytosolic nucleoside kinases and incorporated specifically into the DNA fraction. snmjournals.org This demonstrates its utility as a marker for DNA synthesis in in vitro cell metabolism studies. snmjournals.org Such assays help researchers understand the biochemical pathways and mechanisms of action of nucleoside analogs. snmjournals.org

This compound itself is a key intermediate in the metabolic pathway of certain iodinated compounds, making it central to mechanistic tracer studies. snmjournals.orgresearchgate.net It is known that the anticancer drug 5-iodouracil (B140508) (5-IU) is a substrate for the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). researchgate.net The NADPH-dependent reduction of 5-IU by DPD generates this compound as a highly reactive product. researchgate.net

This enzymatically generated this compound acts as a mechanism-based inactivator of DPD by functioning as an alkylating agent. researchgate.net Tracer studies using radiolabeled [6-³H]5-iodouracil have shown that this intermediate can be released from the enzyme and subsequently form a covalent bond with an amino acid residue (cysteine-671) in the active site, leading to inactivation. researchgate.net The process, where the reduction of 5-iodouracil generates the inhibitory species this compound, is a classic example of its role in a mechanistic pathway. researchgate.net Furthermore, the non-enzymatic loss of iodine from this compound is a critical step in the dehalogenation of 5-iodouracil. snmjournals.orgacs.org

Building Block in Organic Synthesis

The chemical structure of this compound, featuring both a reactive iodine atom and a heterocyclic core, makes it a useful building block for creating more complex molecules. atomfair.commdpi.com

The dihydrouracil (B119008) scaffold is a precursor for a variety of heterocyclic systems. mdpi.comcity.ac.ukresearchgate.net While reactions involving this compound specifically are part of its broader utility, the reactivity of the dihydrouracil ring system is well-documented. For example, derivatives like 5-diazouracil (B1219636) can undergo reactions with olefins to yield fused heterocyclic systems such as furano[2,3-d]pyrimidines. city.ac.uk The iodine atom at the C-5 position of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. atomfair.com

In medicinal chemistry, a "scaffold" is a core molecular structure that serves as a starting point for developing new compounds. frontiersin.orgnih.gov The dihydrouracil ring is recognized as such a scaffold. researchgate.net Its physicochemical properties can be modified through substitution to explore structure-activity relationships. frontiersin.org

A notable example is the use of the 5,6-dihydrouracil moiety in the development of inhibitors for HIV-1 integrase. wikigenes.org By incorporating a 5,6-dihydrouracil group at the 5-position of an 8-hydroxy- snmjournals.orgresearchgate.netnaphthyridine-7-carboxamide core, a series of compounds was synthesized for investigation. wikigenes.orgthegoodscentscompany.com This demonstrates how the dihydrouracil structure can be integrated into a larger molecule to serve as a key component of a new chemical scaffold, allowing chemists to explore new areas of chemical space in the pursuit of bioactive molecules. wikigenes.orgthegoodscentscompany.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Iodouracil |

| [¹²⁵I]ITdU (¹²⁵I-5-Iodo-4´-thio-2´-deoxyuridine) |

| 5-iodo-2'-deoxyuridine (IUdR) |

| 5-trimethylstannyl-4´-thio-2´-deoxyuridine |

| 4´-thio-2´-deoxyuridine |

| 5-diazouracil |

| furano[2,3-d]pyrimidines |

Probe for Biochemical Pathway Elucidation (Excluding Clinical Application)

The halogenated dihydropyrimidine, this compound, serves as a valuable research tool for probing the mechanisms of specific enzymes and elucidating aspects of pyrimidine (B1678525) metabolism. Its utility stems from its role as both a product of enzymatic reduction and a substrate for subsequent enzymatic hydrolysis, allowing for the detailed study of key enzymes in the pyrimidine catabolic pathway.

This compound has been instrumental in clarifying the mechanisms of enzymes involved in pyrimidine degradation, particularly dihydropyrimidine dehydrogenase and dihydropyrimidine amidohydrolase.

Dihydropyrimidine Dehydrogenase (DPD) Studies have shown that 5-Iodouracil acts as a potent mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the enzyme that catalyzes the reduction of uracil (B121893) and thymine. nih.govresearchgate.net The inactivation process is not caused by 5-Iodouracil directly, but by its product, this compound, which is generated at the enzyme's active site. nih.govresearchgate.net The NADPH-dependent reduction of 5-Iodouracil by DPD produces the reactive this compound, which then acts as an alkylating agent. researchgate.net

Research using bovine liver DPD demonstrated that the enzyme was inactivated by approximately 2.1 moles of racemic this compound per mole of active sites. nih.gov The stoichiometry for the enzymatically generated enantiomer was calculated to be 1. nih.gov Further investigation involving tryptic digests of the inactivated enzyme identified that the compound covalently binds to a cysteine residue, specifically forming an S-(hexahydro-2,4-dioxo-5-pyrimidinyl)cysteinyl residue. nih.gov This use of 5-Iodouracil to generate this compound in situ has been a key strategy to probe the active site and reaction mechanism of DPD. nih.gov

Dihydropyrimidine Amidohydrolase (Dihydropyrimidinase) this compound is a direct substrate for dihydropyrimidine amidohydrolase (EC 3.5.2.2), the second enzyme in the pyrimidine catabolic pathway. nih.gov In vitro studies using soluble rat liver enzymes demonstrated that incubation with this compound leads to the rapid, enzyme-dependent release of iodide ions. nih.gov This dehalogenation is a two-step process. nih.gov The first, enzyme-catalyzed step is the hydrolysis of the this compound ring by dihydropyrimidine amidohydrolase, which is presumed to yield an unstable intermediate, 2-iodo-3-ureidopropionate. nih.gov The second step is a non-enzymatic, pH-independent intramolecular cyclization of this intermediate, which results in the final products: iodide ion and 2-amino-2-oxazoline-5-carboxylic acid. nih.gov The enzyme preparations that hydrolyze this compound also act on its natural substrates, 5,6-dihydrouracil and 5,6-dihydrothymine. nih.gov

The following table summarizes the use of this compound in studying these enzyme mechanisms.

| Enzyme | Source | Role of this compound | Key Research Finding |

| Dihydropyrimidine Dehydrogenase (DPD) | Bovine Liver | Reactive Inactivator | Generated in situ from 5-Iodouracil; inactivates the enzyme by covalently modifying a cysteine residue. nih.govresearchgate.net |

| Dihydropyrimidine Amidohydrolase | Rat Liver | Substrate | Undergoes enzyme-catalyzed ring hydrolysis, initiating a two-step dehalogenation process to release iodide. nih.gov |

In mammalian cells, pyrimidine synthesis for proliferation relies heavily on the de novo pathway, while the salvage pathway reclaims free nucleosides from the environment. mdpi.com The catabolic pathway, in contrast, breaks down pyrimidines. The rate of this degradation can influence the availability of pyrimidine bases for salvage and provides a complete picture of pyrimidine metabolism.

In vitro research has established that the degradation of 5-Iodouracil proceeds via its reduction to this compound by DPD, followed by the hydrolysis of the dihydrouracil ring by dihydropyrimidinase. nih.govnih.govsnmjournals.org By monitoring the formation and disappearance of this compound in in vitro assays using purified enzymes or cell extracts, researchers can:

Quantify DPD Activity: The rate of this compound formation from its precursor, 5-Iodouracil, serves as a direct measure of DPD's reductive activity. nih.gov

Assess Dihydropyrimidinase Function: The rate of this compound hydrolysis and subsequent iodide release provides a quantitative measure of dihydropyrimidinase activity. nih.gov

The table below outlines the enzymes whose study, via this compound, contributes to understanding pyrimidine metabolism.

| Pathway Investigated | Enzyme Studied | Role of this compound | Insight Gained |

| Pyrimidine Catabolism | Dihydropyrimidine Dehydrogenase (DPD) | Product of enzymatic reduction | Allows quantification of the first, rate-limiting step of pyrimidine degradation. researchgate.net |

| Pyrimidine Catabolism | Dihydropyrimidine Amidohydrolase | Substrate for enzymatic hydrolysis | Allows quantification of the second step of pyrimidine degradation. nih.gov |

Future Research Directions and Unexplored Avenues in 5 Iodo 5,6 Dihydrouracil Chemistry

Development of Novel Synthetic Methodologies

The preparation of 5,6-dihydrouracils has traditionally relied on methods that can have drawbacks, such as multi-step procedures, harsh reaction conditions involving strong acids or bases, high energy consumption, and the use of sensitive organometallic reagents. Future research into the synthesis of 5-Iodo-5,6-dihydrouracil should pivot towards more efficient, stereocontrolled, and environmentally benign methodologies.

Key areas for future development include: